Nefopam-d3 N-Oxide Nefopam-d3 N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20248277
InChI: InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3
SMILES:
Molecular Formula: C17H19NO2
Molecular Weight: 272.36 g/mol

Nefopam-d3 N-Oxide

CAS No.:

Cat. No.: VC20248277

Molecular Formula: C17H19NO2

Molecular Weight: 272.36 g/mol

* For research use only. Not for human or veterinary use.

Nefopam-d3 N-Oxide -

Specification

Molecular Formula C17H19NO2
Molecular Weight 272.36 g/mol
IUPAC Name 5-oxido-1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium
Standard InChI InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3
Standard InChI Key ADOSMCNCNFMWSW-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
Canonical SMILES C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]

Introduction

Chemical Identity and Structural Features

Nefopam-d3 N-Oxide belongs to the benzoxazocine class of compounds, sharing structural homology with its parent drug, Nefopam. The non-deuterated form, Nefopam N-Oxide, has a molecular formula of C₁₇H₁₉NO₂ and a molecular weight of 269.35 g/mol . The deuterated variant introduces three deuterium atoms at the methyl group, increasing its molecular weight by 3.01 g/mol (from 269.35 to 272.36 g/mol) . This isotopic labeling minimizes interference in mass spectrometric analyses, enabling precise differentiation between the metabolite and its deuterated counterpart.

Comparative Molecular Properties

The table below contrasts key properties of Nefopam-d3 N-Oxide with related compounds:

PropertyNefopam N-Oxide Nefopam-d3 N-Oxide N-Desmethyl Nefopam HCl
Molecular FormulaC₁₇H₁₉NO₂C₁₇H₁₆D₃NO₂C₁₆H₁₇NO
Molecular Weight269.35 g/mol272.36 g/mol239.32 g/mol
CAS Number66091-32-5N/A147656-98-2
Key Functional GroupN-OxideDeuterated N-OxideSecondary amine

The structural integrity of the N-Oxide group is preserved in the deuterated form, ensuring similar chemical reactivity and metabolic behavior to the parent metabolite .

Synthesis and Deuterium Incorporation

The synthesis of Nefopam-d3 N-Oxide involves strategic deuterium labeling during the oxidation of Nefopam. While detailed synthetic protocols are proprietary, the general pathway mirrors that of Nefopam N-Oxide, with deuterium introduced at the methyl group via deuterated reagents.

Oxidation Mechanism

The tertiary amine group in Nefopam undergoes oxidation to form the N-Oxide derivative. This reaction typically employs electrophilic oxidizing agents, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), under controlled conditions . For the deuterated variant, deuterated solvents or deuterium gas (D₂) may be utilized to ensure isotopic incorporation at specific positions .

Analytical Characterization

Mass Spectrometry

In liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS), Nefopam-d3 N-Oxide exhibits a protonated molecular ion ([M + H]⁺) at m/z 272.36, distinguishing it from the non-deuterated form (m/z 269.35) . Fragmentation patterns further validate its structure:

  • Nefopam N-Oxide: Cleavage of the C₃H₉NO group yields a product ion at m/z 195 .

  • Nefopam-d3 N-Oxide: Similar fragmentation occurs, with mass shifts corresponding to deuterium substitution .

Pharmacological Applications

Pharmacokinetic Studies

As an internal standard, Nefopam-d3 N-Oxide enhances the accuracy of mass spectrometry-based assays by compensating for matrix effects and instrumental variability . Its deuterated structure allows simultaneous quantification of both labeled and unlabeled metabolites in biological samples, facilitating robust PK profiling.

Metabolic Pathway Elucidation

Nefopam undergoes hepatic metabolism to produce two primary metabolites: Nefopam N-Oxide and N-Desmethyl Nefopam . The deuterated form enables researchers to track the oxidation pathway independently, providing insights into enzyme kinetics and interindividual metabolic variability.

Comparative Analysis with Non-Deuterated Metabolites

Stability and Reactivity

The deuterium atoms in Nefopam-d3 N-Oxide confer kinetic isotope effects, slightly altering its metabolic stability compared to the non-deuterated form. For instance, the C-D bond’s higher bond dissociation energy may slow enzymatic oxidation, extending its half-life in tracer studies .

Analytical Advantages

  • Reduced Signal Interference: The +3 Da mass shift eliminates overlap with endogenous compounds in mass spectra .

  • Improved Quantitation: Deuterated internal standards normalize recovery rates during sample preparation, enhancing data reproducibility .

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